molecular formula C5H11ClFNO B1378966 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride CAS No. 1419101-39-5

3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1378966
CAS No.: 1419101-39-5
M. Wt: 155.6 g/mol
InChI Key: JSSXLVBXVFEBPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine with a fluoromethylating agent under controlled conditions to introduce the fluoromethyl group. The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluoromethyl group, which can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(fluoromethyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSXLVBXVFEBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CF)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-39-5
Record name 3-Pyrrolidinol, 3-(fluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 3
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 4
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 5
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 6
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride

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